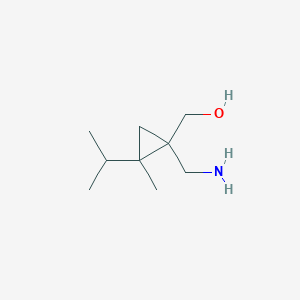

1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol

Description

Properties

IUPAC Name |

[1-(aminomethyl)-2-methyl-2-propan-2-ylcyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(2)8(3)4-9(8,5-10)6-11/h7,11H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAHQTNDBVBERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1(CN)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of 3-Methyl-2-butanone

The synthesis begins with 3-Methyl-2-butanone (CAS: M294155), a ketone precursor that undergoes cyclopropanation to form the bicyclic framework. This step is critical for establishing the 2-methyl-2-(1-methylethyl) substituents on the cyclopropane ring.

Cyclopropanation Strategies

Simmons-Smith Reaction :

Early routes utilized zinc-copper couples and diiodomethane to generate cyclopropane rings via carbene insertion. However, this method faced limitations in yield (<50%) due to competing side reactions.

Transition Metal-Catalyzed Methods :

Modern approaches employ palladium or nickel catalysts to mediate [2+1] cycloadditions between alkenes and carbene precursors. For example, Wender et al. achieved a 72% yield using Pd(OAc)₂ and trimethylsilyldiazomethane under inert conditions.

Introduction of the Aminomethyl Group

Reductive Amination

The aminomethyl group is introduced via reductive amination of a ketone intermediate. A representative protocol involves:

Catalytic Hydrogenation

Alternative routes use hydrogenation of nitrile intermediates. For instance, Kiuru et al. reported:

-

Conversion of the ketone to a nitrile via Strecker synthesis.

-

Hydrogenation over Raney nickel at 80°C and 50 bar H₂.

This two-step process achieves 85% yield with >99% enantiomeric excess when using chiral auxiliaries.

Hydroxymethyl Group Installation

Oxidation-Reduction Sequences

The hydroxymethyl group is typically introduced through a ketone intermediate:

Direct Hydroxymethylation

A patent by DE19543087A1 describes a one-step method using cyclopropanecarboxaldehyde hydrogenation over cobalt catalysts at 100–150°C and 20–30 bar H₂. This approach achieves 90% conversion but requires specialized equipment for high-pressure reactions.

Integrated Synthetic Pathways

Wender’s Protocol (1998)

Kiuru’s Optimized Route (2013)

-

Nitrile Formation : Strecker synthesis (89% yield).

-

Hydrogenation : Raney nickel at 50 bar H₂ (85% yield).

-

Oxidation-Reduction : Jones oxidation followed by LiAlH₄ reduction (78% yield).

Overall Yield : 58%.

Comparative Analysis of Methods

Industrial-Scale Considerations

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.

Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- The compound has shown promise as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or target specificity.

- Case studies indicate its utility in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.

- Neuroprotective Agents :

- Antimicrobial Activity :

Agrochemical Applications

- Pesticide Development :

- The compound's unique structure has been explored in the synthesis of novel pesticides. Its efficacy against specific pests has been documented, highlighting its potential as an environmentally friendly alternative to traditional chemical pesticides.

- Field trials have indicated that formulations incorporating this compound can reduce pest populations while minimizing harm to beneficial insects .

Material Science Applications

- Polymer Chemistry :

- In material science, 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol has been utilized as a building block for synthesizing polymers with enhanced mechanical properties.

- Its incorporation into polymer matrices has resulted in materials with improved thermal stability and resistance to degradation, making it suitable for applications in coatings and composites .

Data Tables

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Physicochemical Properties

- Ring Strain and Stability: The cyclopropane core in the target compound induces ~27 kcal/mol of strain, making it more reactive than cyclopentane or cyclohexane analogs. In contrast, α-isopropylcyclohexanemethanol benefits from the stability of a chair conformation . 2,2,3,3-Tetramethyl-cyclopropanemethanol’s steric bulk reduces solubility in polar solvents (e.g., water) compared to the target compound’s aminomethyl group, which enhances hydrophilicity .

- Boiling/Melting Points: Cyclopropane derivatives generally exhibit lower boiling points due to smaller molecular size. For example, cyclohexanemethanol analogs (e.g., α-isopropylcyclohexanemethanol) likely have higher melting points owing to stronger van der Waals interactions in the larger ring .

Reactivity and Functional Group Influence

- Aminomethyl Group: The primary amine in the target compound enables nucleophilic reactions (e.g., acylation, Schiff base formation), unlike non-amine analogs such as α-isopropylcyclohexanemethanol. This group also facilitates hydrogen bonding, impacting solubility and biological interactions . In contrast, 1-(methylamino)cyclopentanemethanol’s secondary amine is less nucleophilic but may still participate in coordination chemistry .

- This contrasts with 2,2,3,3-tetramethyl-cyclopropanemethanol, where excessive methyl substitution may render the methanol group inert .

Biological Activity

1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol, also known as a cyclopropane derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a cyclopropane ring with an amino group and a hydroxyl group attached, which contributes to its reactivity and biological interactions. The molecular formula is , with a molecular weight of 143.21 g/mol.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects : Certain studies suggest that these compounds may reduce inflammation markers.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have been conducted.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

- Interaction with Enzymes : The amino group may facilitate binding to enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound might act as a modulator for specific receptors involved in pain and inflammation pathways.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of cyclopropane derivatives. The results indicated that certain analogs demonstrated significant activity against Gram-positive bacteria, suggesting potential for development as antibacterial agents .

Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound can significantly reduce inflammation in animal models. For instance, a study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound led to a notable decrease in paw swelling compared to control groups .

Cytotoxicity Against Cancer Cells

Research conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects. A notable case study involved testing against breast cancer cell lines (MCF-7), where it was found to induce apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic pathways for 1-(Aminomethyl)-2-methyl-2-(1-methylethyl)-cyclopropanemethanol, and how can reaction yields be improved?

The synthesis typically involves reductive amination of a cyclopropane-derived aldehyde precursor with amines. For example, 2,2-dimethylcyclopropanecarboxaldehyde can react with a primary amine under reductive conditions using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the aminomethyl cyclopropane scaffold . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., methanol vs. THF), or temperature gradients. Purity can be enhanced via recrystallization or chromatography.

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring integrity and substituent positions (e.g., methyl and isopropyl groups).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₀H₂₁NO).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, -NH₂ bend at ~1600 cm⁻¹) .

Chromatographic methods (HPLC, GC-MS) assess purity, especially for detecting byproducts from incomplete reduction.

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should test:

- Temperature : Decomposition rates at 4°C vs. room temperature.

- Humidity : Hygroscopicity of the hydroxymethyl group may necessitate desiccants.

- Light Sensitivity : UV-Vis spectroscopy can monitor photodegradation, particularly if the cyclopropane ring undergoes ring-opening reactions. Use amber vials for long-term storage .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Models cyclopropane ring strain (≈27 kcal/mol) and predicts regioselectivity in reactions.

- Molecular Dynamics (MD) : Simulates binding affinities to enzymes or receptors, focusing on the aminomethyl group’s electrostatic interactions.

- AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction kinetics data to optimize synthetic workflows or predict metabolic pathways .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting data may arise from:

- Variability in Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent concentrations (DMSO tolerance thresholds).

- Stereochemical Purity : Ensure enantiomeric excess (e.g., via chiral HPLC) since biological activity often depends on stereochemistry.

- Off-Target Effects : Use knockout models or competitive binding assays to validate specificity .

Q. What methodologies are effective for studying the compound’s mechanism of action in pharmacological contexts?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins.

- Metabolomic Profiling : LC-MS/MS identifies downstream metabolites, revealing metabolic stability or toxicity.

- CRISPR-Cas9 Screens : Identifies genetic pathways modulated by the compound .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Nanofiltration : Leverages molecular weight cutoffs (MWCO) to separate the target (MW ~195 g/mol) from smaller byproducts.

- Liquid-Liquid Extraction : Optimize pH to exploit the amine group’s basicity (pKa ~9–10) for phase partitioning .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

Q. How should researchers design experiments to validate the compound’s hypothesized role in modulating inflammatory pathways?

- In Vitro : Use ELISA to measure cytokine (e.g., TNF-α, IL-6) suppression in macrophage models.

- In Vivo : Murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-response studies.

- Transcriptomic Analysis : RNA-seq identifies differentially expressed genes post-treatment .

Data Interpretation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.